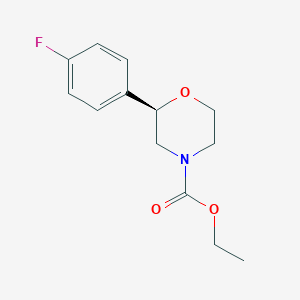
(1-Ethoxydecyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethoxydecyl)benzene: is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a decyl chain that has an ethoxy group attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxydecyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-bromo-1-ethoxydecane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and scalability. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions: (1-Ethoxydecyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzene ring can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine) with iron or aluminum chloride catalysts.
Major Products:
Oxidation: Formation of ethoxydecanoic acid.
Reduction: Formation of decylbenzene.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
Chemistry: (1-Ethoxydecyl)benzene is used as an intermediate in organic synthesis, particularly in the production of surfactants and detergents. Its unique structure allows for the modification of physical and chemical properties of the final products.
Biology and Medicine: In biological research, this compound derivatives are studied for their potential use as bioactive compounds. They may exhibit antimicrobial or antifungal properties, making them candidates for pharmaceutical development.
Industry: The compound is used in the formulation of lubricants and plasticizers. Its ability to modify the viscosity and flexibility of materials makes it valuable in the production of polymers and resins.
作用機序
The mechanism of action of (1-Ethoxydecyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The ethoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The benzene ring provides a stable aromatic core that can undergo various chemical modifications, enhancing the compound’s versatility in different applications.
類似化合物との比較
Decylbenzene: Lacks the ethoxy group, resulting in different physical and chemical properties.
Ethoxybenzene: Has a shorter alkyl chain, affecting its solubility and reactivity.
1-Ethoxy-3-methylbenzene: Contains a methyl group instead of a decyl chain, leading to variations in its applications and behavior.
Uniqueness: (1-Ethoxydecyl)benzene is unique due to the presence of both a long alkyl chain and an ethoxy group This combination imparts distinct properties such as enhanced solubility in organic solvents and increased reactivity in chemical transformations
特性
CAS番号 |
920753-79-3 |
|---|---|
分子式 |
C18H30O |
分子量 |
262.4 g/mol |
IUPAC名 |
1-ethoxydecylbenzene |
InChI |
InChI=1S/C18H30O/c1-3-5-6-7-8-9-13-16-18(19-4-2)17-14-11-10-12-15-17/h10-12,14-15,18H,3-9,13,16H2,1-2H3 |
InChIキー |
KQGABGXGOVCINQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(C1=CC=CC=C1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one](/img/structure/B12633641.png)
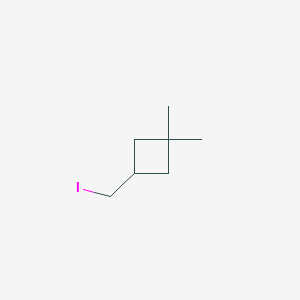

![2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12633656.png)
![(1R,2S,6R,7S)-4-(2-methyl-4-nitrophenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B12633663.png)
![(1S,2R,6R,9R)-N-[1-(2-methoxyanilino)-1-oxopropan-2-yl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12633671.png)

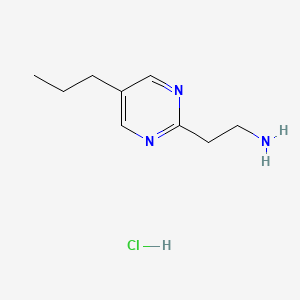
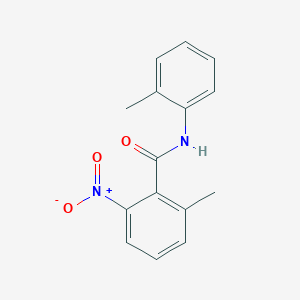

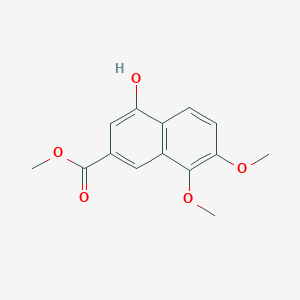
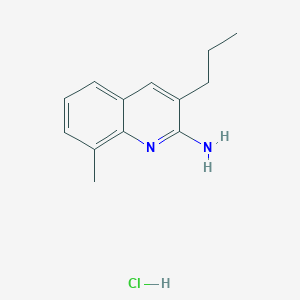
![2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12633726.png)
